molecular formula C7H9N3O B1418236 (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime CAS No. 1119451-04-5

(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Cat. No. B1418236
M. Wt: 151.17 g/mol
InChI Key: DKJCYDCGHWJARD-YFHOEESVSA-N
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Description

Molecular Structure Analysis

The structural behavior of oximes can be divided into four groups depending on which type of predominant oxime…oxime interactions they present in the solid-state .

Chemical Reactions of Oximes

Oximes can be converted into nitriles, nitro compounds, nitrones, amines, amides and they can also be exploited in the synthesis of azaheterocycles . They can also be obtained from reaction of nitrites such as isoamyl nitrite with compounds containing an acidic hydrogen atom .

Scientific Research Applications

Beckmann Rearrangement and Lactam Formation

The oximes of 1,5,6,7-tetrahydro-4H-indol-4-ones have been studied for their transformation into lactams through the Beckmann rearrangement. This rearrangement involves alkyl migration and formation of lactams when treated with polyphosphoric acid. The reactions of these compounds have been compared to their behavior against corresponding tetrahydro-4H-indazol-4-ones, providing insights into the reactivity and transformation pathways of these compounds (Bardakos & Sucrow, 1978).

Tautomerism Studies

Extensive computational studies have been conducted on various tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. These studies utilize different computational methods to establish the most stable tautomer and compare the results with experimental data. Such research is crucial for understanding the chemical behavior and stability of these compounds (Pérez Medina, López, & Claramunt, 2006).

Structural Characterization

Multinuclear magnetic resonance spectroscopy has been employed to characterize 1(2),5,6,7-tetrahydro-4H-indazol-4-one derivatives and establish the most stable tautomer in each case. The crystal structure of these compounds has been determined, presenting insights into the bonding and configuration, which are crucial for the understanding and application of these compounds in further chemical synthesis (Claramunt et al., 2006).

Safety And Hazards

The safety and hazards of oximes can vary greatly depending on their specific structures. Some oximes, such as those used in pesticides, can be harmful if swallowed or in contact with skin .

Future Directions

The future of oxime research lies in the development of new oximes with broader spectra against various agents, as well as the development of CNS active reactivators .

properties

IUPAC Name

(NZ)-N-(1,5,6,7-tetrahydroindazol-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-10-7-3-1-2-6-5(7)4-8-9-6/h4,11H,1-3H2,(H,8,9)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJCYDCGHWJARD-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=NN2)/C(=N\O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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